molecular formula C17H21FN4 B12240596 4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B12240596
M. Wt: 300.37 g/mol
InChI Key: NEMMNUYCXRLWPS-UHFFFAOYSA-N
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Description

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, methyl, and piperazine groups, the latter of which is further substituted with a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core, followed by the introduction of the piperazine and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate

Uniqueness

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the fluorophenyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21FN4

Molecular Weight

300.37 g/mol

IUPAC Name

4-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C17H21FN4/c1-3-15-12-17(20-13(2)19-15)22-10-8-21(9-11-22)16-6-4-14(18)5-7-16/h4-7,12H,3,8-11H2,1-2H3

InChI Key

NEMMNUYCXRLWPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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